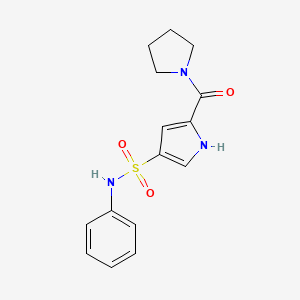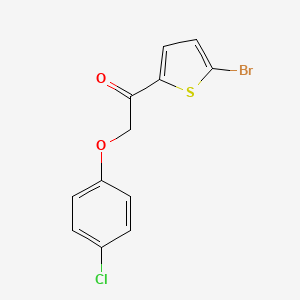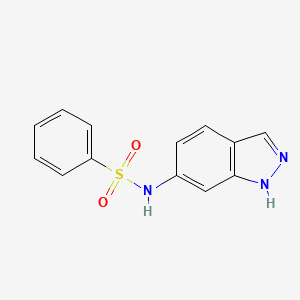
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide (BSPC) is a chemical compound with potential applications in scientific research. BSPC is a pyridine carboxamide derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. In
作用机制
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide inhibits the activity of specific enzymes by binding to their active sites, leading to the formation of an inactive enzyme-substrate complex. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to bind to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to interact with other amino acid residues in the active site of carbonic anhydrases, leading to the formation of a stable complex.
Biochemical and Physiological Effects:
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrases, leading to the disruption of acid-base balance, ion transport, and CO2 homeostasis. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes such as β-carbonic anhydrase, leading to the disruption of photosynthesis, and γ-carbonic anhydrase, leading to the disruption of the metabolism of nitrogen compounds.
实验室实验的优点和局限性
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific enzymes. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide also has a high solubility in water, making it easy to prepare and use in experiments. However, 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the research on 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide, including the development of new synthesis methods to improve the yield and purity of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide. Another direction is to investigate the potential applications of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide in the treatment of diseases such as cancer, where the inhibition of specific enzymes may have therapeutic benefits. Additionally, the study of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide's mechanism of action may lead to the development of new drugs that target specific enzymes involved in various physiological processes.
合成方法
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-3-chloropyridine-2-carboxylic acid with 3-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 5-bromo-3-chloropyridine-2-carboxylic acid with 3-aminobenzenesulfonamide in the presence of a base such as triethylamine. Both methods yield 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide as a white solid with a high yield.
科学研究应用
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has potential applications in scientific research, especially in the field of enzyme inhibition. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to inhibit the activity of specific enzymes such as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, ion transport, and CO2 homeostasis. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes such as β-carbonic anhydrase, which is involved in photosynthesis, and γ-carbonic anhydrase, which is involved in the metabolism of nitrogen compounds.
属性
IUPAC Name |
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-9-4-8(6-15-7-9)12(17)16-10-2-1-3-11(5-10)20(14,18)19/h1-7H,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPAIMSKGZPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)

![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
